molecular formula C12H21NO B14420115 1-Ethyl-5-hexyl-1,3-dihydro-2H-pyrrol-2-one CAS No. 80444-70-8

1-Ethyl-5-hexyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B14420115
CAS No.: 80444-70-8
M. Wt: 195.30 g/mol
InChI Key: IPFAGZLASWMSKS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-hexyl-1,3-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions . This method allows for the efficient assembly of the pyrrolone ring system from readily available precursors. Another method involves the reaction of five-membered lactone precursors with ammonia or amines, followed by reductive cyclization .

Industrial Production Methods

For industrial-scale production, a scalable synthetic route is essential. One such method involves the synthesis of 3-methyl-4-hydroxy-2-butenolide in water, followed by triflic acid-mediated N-benzyl lactam N-deprotection . This process is advantageous due to its scalability and reduced number of reaction steps, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-hexyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the conjugated system within the pyrrolone ring.

Common Reagents and Conditions

Major Products Formed

Properties

80444-70-8

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

1-ethyl-5-hexyl-3H-pyrrol-2-one

InChI

InChI=1S/C12H21NO/c1-3-5-6-7-8-11-9-10-12(14)13(11)4-2/h9H,3-8,10H2,1-2H3

InChI Key

IPFAGZLASWMSKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CCC(=O)N1CC

Origin of Product

United States

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